5-(1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide
Description
BenchChem offers high-quality 5-(1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1223995-11-6 |
|---|---|
Molecular Formula |
C27H27FN4O5 |
Molecular Weight |
506.534 |
IUPAC Name |
5-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C27H27FN4O5/c28-20-12-10-19(11-13-20)16-29-25(34)18-32-23-8-2-1-7-22(23)26(35)31(27(32)36)14-4-3-9-24(33)30-17-21-6-5-15-37-21/h1-2,5-8,10-13,15H,3-4,9,14,16-18H2,(H,29,34)(H,30,33) |
InChI Key |
YQBXFGSJCKITEL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NCC3=CC=C(C=C3)F)CCCCC(=O)NCC4=CC=CO4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 5-(1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide (CAS Number: 896032-70-5) is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 430.51 g/mol . The structure features a quinazoline core, which is significant for its biological activities, particularly in the realm of cancer therapy and anti-inflammatory actions.
Structural Features
- Quinazoline Derivative : Known for its role in various pharmacological activities.
- Furan Substituent : May enhance bioactivity and selectivity.
- Fluorobenzyl Group : Potentially increases lipophilicity, aiding in membrane permeability.
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to the target compound demonstrated inhibition of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The IC50 values for related compounds ranged from 1.33 μM to 17.5 μM , suggesting potent activity against cancer cells .
Anti-inflammatory Properties
The compound's structure suggests potential as a COX-II inhibitor. In studies involving similar molecules, it was noted that certain derivatives displayed selective COX-II inhibition with minimal ulcerogenic effects. For instance, a related compound exhibited an IC50 of 0.011 μM , indicating high potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Rofecoxib .
- Inhibition of Tumor Growth : The compound may induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- COX-II Inhibition : By inhibiting cyclooxygenase enzymes, the compound can reduce inflammation and associated pain.
Case Studies
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7, HeLa) showed that the compound effectively inhibited cell proliferation and induced apoptosis.
- Animal Models : Preliminary studies in murine models indicated that administration of the compound resulted in reduced tumor size and improved survival rates compared to controls.
Comparative Analysis
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| Target Compound | TBD | Anticancer/Anti-inflammatory |
| Compound A | 0.011 | COX-II Inhibitor |
| Compound B | 1.33 | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
